molecular formula C18H25N3O5S B2803468 2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate CAS No. 2034372-97-7

2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate

Cat. No.: B2803468
CAS No.: 2034372-97-7
M. Wt: 395.47
InChI Key: IFGOSVUPTJOWPZ-UHFFFAOYSA-N
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Description

2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate is a complex organic compound characterized by a unique molecular structure. This compound is notable for its incorporation of a benzo-thiadiazole moiety, which often contributes to its functional properties in scientific research and industrial applications.

Scientific Research Applications

2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate has diverse applications across multiple scientific disciplines:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

  • Medicine: : Explored for its pharmacological properties and potential therapeutic effects.

  • Industry: : Utilized in the production of advanced materials and as a catalyst in chemical reactions.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate typically involves multistep organic reactions. The starting materials usually include substituted benzo-thiadiazole, piperidine, and acetates. Various catalysts and reagents, such as palladium or platinum complexes, are used to facilitate coupling reactions.

Industrial production methods: : On an industrial scale, production involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and automated synthesis platforms can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of reactions: : This compound undergoes a variety of chemical reactions, including:

  • Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Typically employs agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents and conditions: : Oxidizing agents (e.g., H2O2), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., halides) are commonly used. Reaction conditions may include varying temperatures, solvents, and pH levels to achieve the desired chemical transformation.

Major products formed: : The reactions often yield derivatives with altered functionalities, which can be further utilized in various applications.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzo-thiadiazole moiety is particularly significant for its ability to engage in π-π interactions and hydrogen bonding, influencing the compound's activity. Pathways involved may include signal transduction processes and metabolic routes.

Comparison with Similar Compounds

When compared to other benzo-thiadiazole derivatives, 2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate stands out due to its specific piperidine and acetate functionalities, which confer unique chemical properties and reactivity.

Similar compounds: : Other derivatives of benzo-thiadiazole such as:

  • 3-(4-fluorophenyl)-2,1,3-benzothiadiazole.

  • 5-chloro-2-(3,4-dimethoxyphenyl)-1,3-benzothiazole.

These comparisons help in understanding the specific features and advantages of the compound in various applications.

Properties

IUPAC Name

[2-methyl-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-13(22)26-18(2,3)17(23)20-11-9-14(10-12-20)21-16-8-6-5-7-15(16)19(4)27(21,24)25/h5-8,14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGOSVUPTJOWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N1CCC(CC1)N2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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